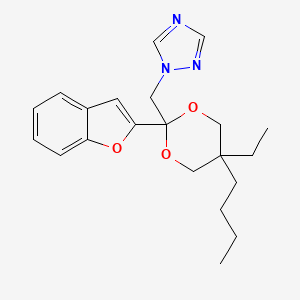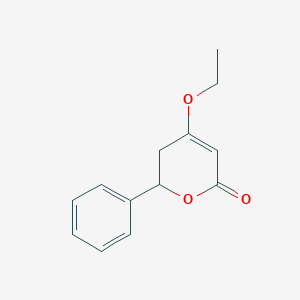
Acetophenone,2,2-bis(2-chloroethyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone,2,2-bis(2-chloroethyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazones typically involves the reaction of hydrazine with aldehydes or ketones. For Acetophenone,2,2-bis(2-chloroethyl)hydrazone, the synthesis can be achieved by reacting acetophenone with 2,2-bis(2-chloroethyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the hydrazone.
Industrial Production Methods
Industrial production of hydrazones, including this compound, often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in industrial processes include ethanol, methanol, and other organic solvents. The reaction temperature and time are carefully controlled to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone,2,2-bis(2-chloroethyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are hydrazine derivatives.
Substitution: The major products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Acetophenone,2,2-bis(2-chloroethyl)hydrazone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antitubercular activities.
Medicine: Research has shown that hydrazone derivatives have potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetophenone,2,2-bis(2-chloroethyl)hydrazone involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazones: Compounds such as (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol and other hydrazone derivatives.
Quinazolines: Compounds like quinazolin-4(3H)-ones, which have similar biological activities.
Uniqueness
Acetophenone,2,2-bis(2-chloroethyl)hydrazone is unique due to its specific chemical structure, which includes the 2,2-bis(2-chloroethyl) substituent. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H16Cl2N2 |
|---|---|
Peso molecular |
259.17 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(E)-1-phenylethylideneamino]ethanamine |
InChI |
InChI=1S/C12H16Cl2N2/c1-11(12-5-3-2-4-6-12)15-16(9-7-13)10-8-14/h2-6H,7-10H2,1H3/b15-11+ |
Clave InChI |
MGMOZLMVTHGLLV-RVDMUPIBSA-N |
SMILES isomérico |
C/C(=N\N(CCCl)CCCl)/C1=CC=CC=C1 |
SMILES canónico |
CC(=NN(CCCl)CCCl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






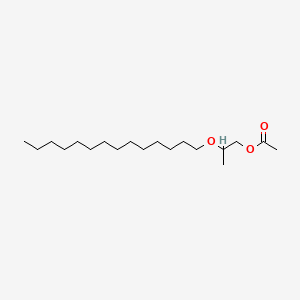
![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)
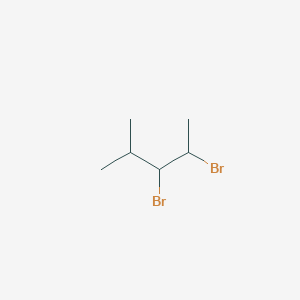

![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)
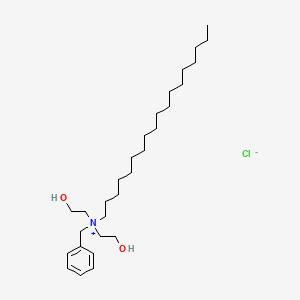
![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)
